Product packaging for 2H-Isoxazolo[5,4-B]indole(Cat. No.:)

2H-Isoxazolo[5,4-B]indole

Cat. No.: B11918584
M. Wt: 158.16 g/mol
InChI Key: IHOBKPNWPADOAE-UHFFFAOYSA-N
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Description

Contextualization within Isoxazole (B147169) Chemistry and its Pharmacological Significance

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom adjacent to each other. rsc.org This scaffold is a key component in numerous natural products and synthetic compounds, valued for its metabolic stability and ability to act as a bioisosteric replacement for other functional groups. ajrconline.org The isoxazole moiety is not merely a structural component but often a crucial pharmacophore responsible for the biological activity of the molecule. mdpi.com

The pharmacological versatility of isoxazole derivatives is extensive, with research demonstrating a wide spectrum of therapeutic properties. These compounds are recognized for their potential in developing new therapeutic agents with improved potency and reduced toxicity. mdpi.com

Table 1: Reported Pharmacological Activities of Isoxazole Derivatives

Pharmacological ActivityReferences
Anticancer rsc.orgmdpi.comresearchgate.net
Anti-inflammatory rsc.orgajrconline.orgmdpi.comresearchgate.net
Antimicrobial/Antibacterial ajrconline.orgmdpi.comresearchgate.net
Antiviral mdpi.comresearchgate.net
Antifungal ajrconline.orgresearchgate.net
Anticonvulsant ajrconline.orgmdpi.com
Analgesic rsc.orgijcce.ac.ir
Neuroprotective rsc.orgrsc.org
Immunosuppressive mdpi.com

Role of Indole (B1671886) Scaffolds in Modern Medicinal Chemistry and Drug Discovery

The indole scaffold is a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. cutm.ac.in It is a privileged structure in medicinal chemistry, appearing in a vast number of natural products, and serving as the core of many approved pharmaceutical agents. mdpi.comresearchgate.net The versatility of the indole ring allows it to interact with a wide array of biological targets, making it a cornerstone in the design of new drugs. mdpi.comnih.gov

Indole derivatives have been successfully developed for a multitude of therapeutic applications, demonstrating their significance in addressing major healthcare challenges. mdpi.comnih.govresearchgate.net The ability to modify the indole core at various positions allows for the fine-tuning of its pharmacological profile, leading to the discovery of novel drugs with enhanced efficacy. mdpi.com

Table 2: Therapeutic Areas for Indole-Based Compounds

Therapeutic AreaReferences
Cancer Treatment mdpi.comnih.govresearchgate.net
Infectious Disease Management mdpi.comnih.govrsc.org
Anti-inflammatory Therapies mdpi.comresearchgate.netnih.gov
Neurodegenerative Disease Management mdpi.comnih.gov
Metabolic Disorders (e.g., Diabetes) mdpi.comnih.govresearchgate.net
Hypertension mdpi.comresearchgate.netrsc.org

Structural Elucidation of 2H-Isoxazolo[5,4-B]indole as a Fused Indole-Isoxazole Heterocycle

The chemical name "this compound" precisely describes the molecule's architecture. It is a fused heterocyclic system where an isoxazole ring is fused to the 'b' face (the C4-C5 bond) of an indole nucleus. The nomenclature indicates the specific arrangement of the atoms and the fusion points between the two heterocyclic systems.

The molecular formula for this compound is C₉H₆N₂O. guidechem.com Its structure consists of the indole's benzene and pyrrole rings fused together, with the isoxazole ring attached across the C4 and C5 atoms of the original indole structure. The "2H" designation specifies the position of the saturated atom in the isoxazole ring. This fusion results in a planar, polycyclic aromatic system.

Table 3: Chemical Properties of this compound

PropertyValueReference
CAS Number55156-75-7 guidechem.com
Molecular FormulaC₉H₆N₂O guidechem.com
Molecular Weight158.16 g/mol guidechem.com
Canonical SMILESC1=CC=C2C(=C1)C3=C(N2)ON=C3 guidechem.com

Overview of Research Trajectories for this compound and Related Fused Derivatives

Research into fused indole-isoxazole systems, including this compound and its isomers, is an active area of investigation in synthetic and medicinal chemistry. The primary goal is to explore the biological potential of these hybrid molecules, leveraging the established pharmacological properties of both the indole and isoxazole moieties.

Studies have focused on the synthesis of various derivatives. For instance, research has been conducted on the synthesis of new isoxazolo[5,4-b]indoles via copper-catalyzed intramolecular bond formation. thieme-connect.com Furthermore, related structures such as isoxazolo[5,4-b]pyridines, which are structurally analogous, have been synthesized and evaluated for activities including antibacterial and antiproliferative effects. ptfarm.plresearchgate.net The synthesis of indole-isoxazole hybrids has also been pursued, with evaluations of their cytotoxic activities against various cancer cell lines, such as hepatocellular carcinoma. nih.gov These investigations highlight the potential for developing novel anticancer agents from this class of compounds. nih.govnih.gov The exploration of different synthetic methodologies, including multi-component and microwave-assisted reactions, aims to create libraries of these fused derivatives for biological screening. ptfarm.plresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O B11918584 2H-Isoxazolo[5,4-B]indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

4H-[1,2]oxazolo[5,4-b]indole

InChI

InChI=1S/C9H6N2O/c1-2-4-8-6(3-1)7-5-10-12-9(7)11-8/h1-5,11H

InChI Key

IHOBKPNWPADOAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)ON=C3

Origin of Product

United States

Synthetic Methodologies and Strategies for 2h Isoxazolo 5,4 B Indole and Analogues

Classical and Conventional Synthesis Routes to the 2H-Isoxazolo[5,4-B]indole Core

Traditional methods for synthesizing the this compound scaffold and its analogs often rely on well-established chemical transformations, including cyclization reactions, multi-component reactions, and the construction of related heterocyclic systems.

Cyclization Reactions Utilizing Precursors (e.g., indoles, isoxazole (B147169) derivatives)

The construction of the isoxazolo[5,4-b]indole ring system can be achieved through the cyclization of appropriately substituted indole (B1671886) or isoxazole precursors. A common strategy involves the reaction of isatins (indole-2,3-diones) with amino-isoxazoles. For instance, a green and efficient method for the regioselective synthesis of isoxazolo[5,4-b]quinolin-4-yl derivatives has been developed. This one-pot reaction proceeds through the cleavage of the isatin (B1672199) C-N bond followed by a ring expansion, catalyzed by p-toluenesulfonic acid in water. researchgate.net The reaction mechanism is notably dependent on the substituent attached to the nitrogen atom of the isatin ring. researchgate.net

Another approach involves the cyclization of substituted quinoline (B57606) oximes. Derivatives of isoxazolo[5,4-b]quinoline (B11913196) have been synthesized by the cyclization of various substituted oximes of quinoline using a mild base like potassium carbonate in DMF at room temperature. researchgate.net

Furthermore, the synthesis of isoxazolo[5',4':5,6]pyrido[2,3-b]indoles has been accomplished through a two-step process starting from substituted isatin and 3-methyl-4-nitro-5-aminoisoxazole. The initial reaction in dry ethanol (B145695) with piperidine (B6355638) leads to an intermediate, which is then cyclized using iron in acetic acid under reflux conditions to yield the final products. researchgate.net

Multi-Component Reaction (MCR) Approaches for Isoxazole Ring Formation

Multi-component reactions (MCRs) are highly efficient for building complex molecules from simple starting materials in a single step. researchgate.netdergipark.org.tr The synthesis of isoxazolo[5,4-b]pyridines has been achieved via a one-pot, three-component reaction of an aromatic aldehyde, 3-methylisoxazol-5-amine, and a suitable active methylene (B1212753) compound like tetronic acid or indan-1,3-dione. acs.orgscispace.com These reactions can be promoted by microwave irradiation, often in environmentally benign solvents like water, without the need for an additional catalyst. acs.org This approach allows for the synthesis of a library of novel polycyclic-fused isoxazolo[5,4-b]pyridines in good to excellent yields. acs.org

A domino reaction involving arylglyoxal monohydrate, 5-amino pyrazole (B372694)/isoxazole, and indoles in acetic acid has been reported for the synthesis of pyrazole/isoxazole-fused naphthyridine derivatives. acs.org This method results in the formation of four new bonds and two new pyridine (B92270) rings through an indole ring-opening and double cyclization process. acs.org

Synthesis of Isoxazolo[5,4-b]pyridines and Related Scaffolds

The synthesis of isoxazolo[5,4-b]pyridines is a key area of research due to their structural similarity to the indole-fused counterparts and their potential biological activities. ptfarm.pl A divergent synthesis of isoxazolo[5,4-b]pyridines has been developed from 5-aminoisoxazoles and alkynyl-imino esters. thieme-connect.com By carefully selecting the silver catalyst and solvent, it is possible to control the regioselectivity of the reaction to furnish different regioisomers. thieme-connect.com For example, using silver triflate and phosphoric acid in ethyl acetate (B1210297) leads to C4 alkylation followed by cyclization, while silver acetate and phosphoric acid in chloroform (B151607) favors N-alkylation before the cyclization step. thieme-connect.com

Additionally, novel sulfonamide derivatives of isoxazolo[5,4-b]pyridine (B12869864) have been synthesized by reacting 3-aminoisoxazolo[5,4-b]pyridine with various aryl sulfonic chlorides. ptfarm.pl These reactions can be performed using both classical heating and microwave irradiation. ptfarm.pl

Starting Materials Reaction Conditions Product Yield Reference
Aromatic aldehyde, 3-methylisoxazol-5-amine, Tetronic acidH2O, Microwave (120 °C)Polycyclic-fused isoxazolo[5,4-b]pyridinesGood to Excellent acs.org
5-Aminoisoxazoles, Alkynyl-imino estersSilver triflate, Phosphoric acid, Ethyl acetateC4-alkylated isoxazolo[5,4-b]pyridinesModerate to Good thieme-connect.com
5-Aminoisoxazoles, Alkynyl-imino estersSilver acetate, Phosphoric acid, ChloroformN-alkylated isoxazolo[5,4-b]pyridinesModerate to Good thieme-connect.com
3-Aminoisoxazolo[5,4-b]pyridine, Aryl sulfonic chloridesClassical heating or MicrowaveSulfonamide isoxazolo[5,4-b]pyridines60% (A), 75% (B) ptfarm.pl
Isatin, 3-methyl-4-nitro-5-aminoisoxazole1. Dry ethanol, piperidine, reflux; 2. Fe-AcOH, refluxisoxazolo[5',4':5,6]pyrido[2,3-b]indoles- researchgate.net
Table 1: Selected Synthetic Methodologies for Isoxazolo[5,4-b]pyridine and Related Scaffolds. Note: Yields are as reported in the cited literature; '-' indicates yield was not specified in the abstract.

Synthetic Procedures for Indole-Isoxazole Hybrid Systems

The synthesis of hybrid molecules containing both indole and isoxazole moieties is a strategy to develop new compounds with potential therapeutic applications. metu.edu.trbenthamdirect.comnih.gov A common synthetic route to indole-3-isoxazole-5-carboxamide derivatives starts with 3-acetylindole. nih.gov This is treated with diethyl oxalate (B1200264) in the presence of a base to form an intermediate, which then reacts with hydroxylamine (B1172632) hydrochloride to construct the isoxazole ring. nih.govresearchgate.net The resulting ester is hydrolyzed to the carboxylic acid, which can then be coupled with various amines to produce a library of amide derivatives. nih.govresearchgate.net

Advanced and Environmentally Conscious Synthetic Methodologies

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. Ultrasound irradiation has emerged as a powerful tool in this regard, often leading to shorter reaction times, higher yields, and milder reaction conditions.

Ultrasound-Assisted Synthetic Protocols for Isoxazole Fused Systems

Ultrasound irradiation has been successfully applied to the synthesis of various isoxazole-containing systems. rsc.orgorgchemres.org This technique utilizes acoustic cavitation to promote chemical reactions. For the synthesis of isoxazole derivatives, ultrasound-assisted one-pot, three-component reactions have been developed. rsc.org For instance, the reaction of pyrazole aldehydes, methyl 4-methyl-3-oxovalerate, and hydroxylamine hydrochloride in the presence of pyridine as a catalyst under ultrasound irradiation provides novel isoxazole derivatives in high yields (82-96%). rsc.org This method was found to be more efficient than conventional heating in terms of both yield and reaction time. rsc.org

Another example is the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones through the sonication of hydroxylamine hydrochloride, ethyl acetoacetate, and benzaldehyde (B42025) derivatives in the presence of imidazole (B134444) as a catalyst in water. orgchemres.org This green method offers advantages such as short reaction times, high yields, and the avoidance of organic solvents. orgchemres.org Furthermore, a novel strategy for the synthesis of isoxazolo[5,4-b]pyridines from aryl glyoxal, 5-aminoisoxazoles, and malononitrile (B47326) under ultrasound irradiation has been described, using acetic acid as both a solvent and a catalyst. researchgate.net

Starting Materials Reaction Conditions Product Yield Reference
Pyrazole aldehydes, Methyl 4-methyl-3-oxovalerate, Hydroxylamine hydrochloridePyridine, Aqueous ethanol, Room temperature, UltrasoundNovel isoxazole derivatives82-96% rsc.org
Aldehydes, Hydroxylamine hydrochloride, Ethyl acetoacetateItaconic acid, Water, 50 °C, UltrasoundIsoxazole-5(4H)-one derivatives85-95% rsc.org
Hydroxylamine hydrochloride, Ethyl acetoacetate, Benzaldehyde derivativesImidazole, Aqueous media, Ultrasound3-Methyl-4-arylmethylene isoxazole-5(4H)-onesHigh orgchemres.org
Aryl glyoxal, 5-Aminoisoxazoles, MalononitrileAcetic acid, UltrasoundIsoxazolo[5,4-b]pyridinesHigh researchgate.net
Table 2: Examples of Ultrasound-Assisted Synthesis of Isoxazole Fused Systems. Note: Yields are as reported in the cited literature.

Microwave-Assisted Synthesis of Heterocyclic Frameworks

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the construction of heterocyclic compounds. This technology has been successfully applied to the synthesis of isoxazolo[5,4-b]quinolines and related structures.

One efficient method involves the microwave-assisted cyclization of 2-chloroquinoline-3-carbaldehydes with hydroxylamine hydrochloride in the presence of sodium hydroxide. jocpr.com This approach significantly reduces reaction times and provides the desired isoxazolo[5,4-b]quinoline derivatives in moderate to good yields. jocpr.com The use of microwave irradiation facilitates rapid heating, leading to faster reaction completion compared to conventional heating methods. cem.com

Furthermore, a green and efficient one-pot tandem reaction for synthesizing polycyclic-fused isoxazolo[5,4-b]pyridines has been developed using microwave irradiation in water. nih.gov This method is notable for its environmentally friendly conditions, as it proceeds without the need for any additional reagents or catalysts. nih.gov The protocol's simplicity and effectiveness make it well-suited for creating a library of these compounds for drug discovery purposes. nih.gov

In a similar vein, the three-component reaction of indane-1,3-dione, aromatic aldehydes, and 3-methylisoxazol-5-amine can be carried out under microwave irradiation to produce annulated isoxazolo[5,4-b]pyridines. tandfonline.com This reaction, conducted in a mixture of ethyl acetate and acetic acid at 140°C, provides an efficient route to these complex heterocyclic systems. tandfonline.com

The synthesis of spirooxindoles fused with oxazolo[5,4-b]quinoline has also been achieved through a catalyst- and solvent-free three-component tandem reaction under microwave irradiation. google.comarkat-usa.org This method highlights the potential of microwave-assisted synthesis in promoting complex chemical transformations in a more sustainable manner.

ReactantsConditionsProductYieldReference
2-chloroquinoline-3-carbaldehydes, NH2OH·HCl, NaOHMicrowaveIsoxazolo[5,4-b]quinolinesModerate to Good jocpr.com
Various componentsMicrowave, WaterPolycyclic-fused isoxazolo[5,4-b]pyridinesNot specified nih.gov
Indane-1,3-dione, Aromatic aldehydes, 3-Methylisoxazol-5-amineMicrowave, 140°C, Ethyl acetate/Acetic acidAnnulated isoxazolo[5,4-b]pyridinesNot specified tandfonline.com
Isatins, 5-aminoisoxazoles, DimedoneMicrowave, Solvent-freeOxazolo[5,4-b]quinoline-fused spirooxindolesNot specified arkat-usa.org

Novel Synthetic Pathways and Mechanistic Investigations

The development of novel synthetic routes and a deep understanding of reaction mechanisms are crucial for the efficient and selective synthesis of complex molecules. This section explores domino reactions and detailed mechanistic studies of key synthetic steps.

Exploration of Domino and Cascade Reactions

Domino reactions, also known as cascade or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single pot without the isolation of intermediates. mdpi.comwikipedia.org These reactions are characterized by their high atom economy and ability to rapidly generate molecular complexity from simple starting materials. mdpi.com

The synthesis of isoxazolo[5,4-b]pyridines can be achieved through a one-pot tandem reaction, which exemplifies a domino process. nih.gov Similarly, the synthesis of pyrazole/isoxazole-fused naphthyridine derivatives has been reported via a three-component domino reaction involving arylglyoxal monohydrate, 5-amino pyrazole/isoxazole, and indoles in acetic acid. researchgate.net This process involves the formation of four new bonds and two new pyridine rings through indole ring opening and double cyclization. researchgate.net

Detailed Mechanistic Studies of Key Synthetic Steps

A thorough understanding of the reaction mechanism is fundamental to optimizing reaction conditions and expanding the substrate scope. Key reactions such as the Knoevenagel condensation, Michael addition, and intramolecular cyclization are often involved in the synthesis of isoxazole-containing heterocycles. researchgate.netijcce.ac.ir

For instance, the synthesis of isoxazol-5(2H)-ones can be achieved through a four-component reaction involving ethyl benzoylacetate, hydroxylamine, aldehydes, and malononitrile. ijcce.ac.ir The proposed mechanism begins with the condensation of ethyl benzoylacetate and hydroxylamine to form an isoxazol-5(4H)-one intermediate. This is followed by a Knoevenagel condensation with an aromatic aldehyde and a subsequent Michael addition of malononitrile to yield the final product. ijcce.ac.ir

In the synthesis of isoxazolo[5,4-b]pyridines from aryl glyoxal, 5-aminoisoxazoles, and malononitrile, the proposed mechanism also involves a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization processes. researchgate.net

The synthesis of [indoline-3,4'-isoxazolo[5,4-b]pyridine fused spirooxindole derivatives via a Brønsted acid-catalyzed three-component tandem reaction also proceeds through a Knoevenagel condensation followed by a Michael addition. researchgate.net

ReactionKey Mechanistic StepsStarting MaterialsProductReference
Four-component synthesis of isoxazol-5(2H)-onesRing closing, Knoevenagel condensation, Michael additionEthyl benzoylacetate, Hydroxylamine, Aldehydes, MalononitrileIsoxazol-5(2H)-ones ijcce.ac.ir
Synthesis of isoxazolo[5,4-b]pyridinesKnoevenagel condensation, Michael addition, Intramolecular cyclizationAryl glyoxal, 5-Aminoisoxazoles, MalononitrileIsoxazolo[5,4-b]pyridines researchgate.net
Synthesis of [indoline-3,4'-isoxazolo[5,4-b]pyridine fused spirooxindoles]Knoevenagel condensation, Michael additionIsatin, 5-aminoisoxazole, cyclic-1,3-dione[indoline-3,4'-isoxazolo[5,4-b]pyridine fused spirooxindole derivatives] researchgate.net

Chemo-selective Synthesis of Fused Spirooxindole Derivatives

The chemo-selective synthesis of complex molecular scaffolds is a significant challenge in organic synthesis. A highly convergent and efficient protocol for the chemo-selective synthesis of a library of [indoline-3,4'-isoxazolo[5,4-b]pyridine fused spirooxindole derivatives has been developed. researchgate.net This method utilizes a Brønsted acid-catalyzed three-component tandem Knoevenagel/Michael addition reaction. researchgate.net

The reaction offers operational simplicity and is atom-economic, providing excellent yields of the target molecules. researchgate.net The development of such chemo-selective methods is crucial for producing structurally diverse and complex molecules with high precision. researchgate.net

Chemical Reactivity and Functional Group Transformations in 2h Isoxazolo 5,4 B Indole Scaffolds

Electrophilic and Nucleophilic Substitution Reactions on the Fused System

The chemical literature focusing specifically on the electrophilic and nucleophilic substitution reactions of the parent 2H-isoxazolo[5,4-b]indole is limited. However, the expected reactivity can be inferred from the well-established chemistry of its constituent indole (B1671886) and isoxazole (B147169) rings.

The indole portion of the scaffold is a π-excessive heterocycle, making it prone to electrophilic substitution. bhu.ac.in Generally, the preferred site for electrophilic attack on an indole ring is the C-3 position of the pyrrole (B145914) moiety, as the resulting cationic intermediate (a Wheland intermediate) is effectively stabilized by the nitrogen atom's lone pair without disrupting the benzene (B151609) ring's aromaticity. bhu.ac.in In the this compound system, this corresponds to the C-3a or other positions on the indole nucleus not involved in the fusion. If the C-3 position is blocked, substitution may occur at the C-2 position, or on the benzene ring at the C-6 position. bhu.ac.in

Conversely, the isoxazole ring is characterized by lower electron density, making it generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly if a suitable leaving group is present. nih.gov The electron-attracting nature of the nitrogen atom in the isoxazole ring influences its reactivity. nih.gov Nucleophilic attack could potentially occur on the carbon atoms of the isoxazole part of the fused system, though specific examples for this scaffold are not extensively documented. Research on related isoxazolo[4,5-b]pyridines has shown that intramolecular nucleophilic substitution of a nitro group is a key step in their synthesis, highlighting the potential for such reactions on the pyridine (B92270) analogue of the indole system. nih.gov

Derivatization Strategies for Structural Diversification

The modification of the this compound scaffold is crucial for developing new compounds with tailored properties. Strategies include the introduction of various functional groups and the fusion with other heterocyclic systems.

The direct introduction of amino and sulfonamide groups onto the this compound core is not widely reported. However, synthetic methods developed for related heterocyclic systems provide a blueprint for potential derivatization. For instance, novel sulfonamide derivatives of isoxazolo[5,4-b]pyridines have been synthesized by reacting 3-aminoisoxazolo[5,4-b]pyridine with various aryl sulfonic chlorides. researchgate.netptfarm.pl This suggests that if an amino-substituted this compound were available, it could serve as a precursor for a range of sulfonamide derivatives.

Similarly, studies on other fused isoxazole systems, such as thiazolo[3,4-d]isoxazoles, have reported the synthesis of benzenesulfonamide (B165840) derivatives from an amino-substituted core. rsc.org The general approach often involves the reaction of an amino group with a sulfonyl chloride in a suitable solvent. scirp.org Another strategy involves the synthesis of isoxazole derivatives bearing a sulfonamide linkage to other heterocycles, like thiophene, through multi-step reactions involving coupling agents. rsc.org

The synthesis of carbohydrazide (B1668358) and carboxamide derivatives is a common strategy for creating libraries of bioactive compounds. While direct derivatization of a this compound-carboxylic acid is not prominent in the literature, extensive research on indole-isoxazole hybrids showcases relevant synthetic methodologies.

These hybrids, where indole and isoxazole rings are linked but not fused, are often prepared from a suitable carboxylic acid precursor. A typical synthesis involves creating an isoxazole-carboxylate ester, which is then reacted with hydrazine (B178648) hydrate (B1144303) to form the carbohydrazide. nih.gov For example, ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines using activating agents like EDC/HOBt to yield a series of carboxamides. nih.gov Alternatively, the carboxylic acid can be converted to an acid chloride using reagents like oxalyl chloride, followed by reaction with an amine. nih.gov Another approach involves the reaction of isatoic anhydride (B1165640) with tryptamine (B22526) to form an aminobenzamide intermediate, which is then acylated to produce the final carboxamide. mdpi.comscilit.com These methods highlight viable routes that could be applied to a carboxyl-functionalized this compound scaffold.

Fusing the this compound scaffold with other heterocyclic rings generates complex, three-dimensional structures of significant chemical interest. A notable example is the synthesis of spirooxindole derivatives where the isoxazolo[5,4-b]pyridine (B12869864) system is fused to an indoline (B122111) core. researchgate.net This is achieved through a three-component tandem reaction involving isatin (B1672199), 5-amino-3-methylisoxazole, and a β-diketone like 1,3-indandione, catalyzed by a Brønsted acid. researchgate.nettandfonline.com

This strategy creates highly complex molecular architectures in an efficient manner. The table below details examples of such hybridized compounds.

Compound IDStarting MaterialsResulting Hybrid SystemReference
4a Isatin, 5-Amino-3-methylisoxazole, 1,3-Indandione3-Methylspiro[indeno[2,1-e]isoxazolo[5,4-b]pyridine-4,3′-indoline]-2′,5(10H)-dione tandfonline.com
- -Pyridazino[4,5-b]indoles univie.ac.at
- 2-Methyl-4,5-dihalopyridazin-3(2H)-one, Phenol2-Methylbenzo[b]furo[2,3-d]pyridazin-1(2H)-one researchgate.net
93 (E)-N-(arylethenesulfonyl)thiophene-2-carboxamide, AraldoximeN-((5-aryl-3-phenylisoxazol-4-yl)sulfonyl)thiophene-2-carboxamide (Linked Hybrid) rsc.org

Furthermore, copper-catalyzed intramolecular C-N/C-O bond formation has been reported as a pathway for synthesizing isoxazolo[5,4-b]indoles, indicating a powerful method for constructing the core fused system itself, which can then be a substrate for further hybridization. thieme-connect.com

Ring Opening and Rearrangement Pathways within the this compound Nucleus

The fused nature of the this compound scaffold allows for unique ring-opening and rearrangement reactions, often triggered by catalysts or specific reagents, which can dramatically alter the heterocyclic core.

A significant rearrangement pathway for the isoxazole portion involves its isomerization into a highly strained 2H-azirine ring. Research has shown that 3-aryl-5-chloroisoxazole-4-carbonyl chlorides can be isomerized to 3-aryl-2H-azirine-2,2-dicarbonyl dichlorides using an iron(II) catalyst at room temperature. beilstein-journals.orgbeilstein-journals.orgnih.gov These azirine intermediates are versatile building blocks for further synthesis. researchgate.net

Another catalytic rearrangement involves the treatment of 4-alkylidene-isoxazol-5-ones with a ruthenium catalyst, which proceeds through a ring-opening mechanism to form a vinyl Ru-nitrenoid intermediate. acs.org This intermediate then cyclizes to afford rearranged pyrazole- or isoxazole-4-carboxylic acids, a process that avoids decarboxylation due to the presence of an intramolecular hydrogen bond. acs.org

The indole moiety can also undergo skeletal editing. For example, indoles can be transformed into indazoles through oxidative cleavage of the pyrrole ring, which proceeds via a ring-opened oxime intermediate. nih.gov This C-to-N atom swapping represents a powerful method for skeletal reorganization that could potentially be applied to the indole part of the fused system. nih.gov

Rearrangements in related fused systems, such as the base-promoted Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones to form triazolyl-pyridines, further illustrate the potential for complex transformations within these scaffolds. nih.gov

Computational Chemistry and Theoretical Investigations of 2h Isoxazolo 5,4 B Indole Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to exploring the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed examination of a molecule's geometry and electronic landscape.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and various electronic properties of molecules. For novel N-methylated indole (B1671886) derivatives incorporating isoxazole (B147169) moieties, which are structurally related to the 2H-Isoxazolo[5,4-B]indole system, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to determine their optimized structural parameters. asianpubs.org

The geometrical optimization process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable arrangement of its atoms. From this optimized geometry, a range of electronic parameters can be calculated. These parameters are vital for understanding the molecule's reactivity and stability.

Table 1: Key Electronic Parameters Calculated via DFT

ParameterDescription
Total Energy The total energy of the molecule in its optimized geometry, indicating its overall stability.
Dipole Moment A measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron density.
Ionization Potential The energy required to remove an electron from the molecule, indicating its propensity to be oxidized.
Electron Affinity The energy released when an electron is added to the molecule, indicating its propensity to be reduced.
Hardness (η) A measure of the molecule's resistance to change in its electron distribution.
Softness (S) The reciprocal of hardness, indicating the molecule's polarizability.

These parameters, derived from DFT calculations, provide a quantitative basis for comparing the electronic characteristics of different derivatives within the isoxazolo-indole family.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. asianpubs.org DFT studies on related indole-isoxazole systems have calculated these FMO energies to predict their reactivity. asianpubs.org

Table 2: Frontier Molecular Orbital (FMO) Parameters

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate electrons. Higher energy corresponds to a better electron donor.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept electrons. Lower energy corresponds to a better electron acceptor.
HOMO-LUMO Gap (ΔE) The energy difference between ELUMO and EHOMO.A smaller gap implies higher chemical reactivity and lower kinetic stability.

The spatial distribution of the HOMO and LUMO densities also provides crucial information, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP map represent different potential values. Typically:

Red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas often correspond to lone pairs of electronegative atoms like oxygen and nitrogen.

Blue indicates regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These areas are usually found around hydrogen atoms attached to electronegative atoms.

Green indicates regions of neutral or near-zero potential.

For molecules containing an isoxazole ring fused to another structure, MEP maps have shown that the isoxazole moiety introduces a significant negative partial charge to that region of the molecule. researchgate.net This suggests that the nitrogen and oxygen atoms of the isoxazole ring in the this compound system are likely to be key sites for electrophilic interactions.

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and confirmation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comresearchgate.net This method, often employed in conjunction with DFT (e.g., at the B3LYP/6-311++G(d,p) level), calculates the magnetic shielding tensors for each nucleus in the molecule. bohrium.com

The calculated absolute shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

δcalc = σref(TMS) - σcalc

Comparing the theoretical chemical shifts with experimental data serves as a stringent test of the accuracy of the computed molecular structure. For many heterocyclic systems, the GIAO method has shown excellent correlation with experimental ¹H and ¹³C NMR spectra, making it a reliable tool for assigning complex spectra and verifying proposed structures. mdpi.comresearchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein or nucleic acid. These studies are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking simulations place a ligand into the binding site of a protein and evaluate the feasibility of the binding pose using a scoring function. This analysis provides insights into the binding affinity (often expressed as a binding energy in kcal/mol) and the specific intermolecular interactions that stabilize the ligand-protein complex.

For derivatives containing both indole and isoxazole moieties, docking studies have been performed against various cancer-related targets, such as the Estrogen Receptor (ER) and the STAT3 protein. thieme-connect.deconnectjournals.com These studies reveal the crucial interactions that govern binding.

Key interactions typically analyzed include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups in the indole ring) and acceptors (like the oxygen or nitrogen atoms of the isoxazole ring or amino acid residues).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and hydrophobic pockets in the protein's binding site.

Pi-Pi Stacking: Aromatic rings, such as the indole system, can stack with aromatic residues in the protein (e.g., Phenylalanine, Tyrosine, Tryptophan).

Van der Waals Forces: General attractive or repulsive forces between atoms.

In studies of isoxazole-indole derivatives as potential Selective Estrogen Receptor Modulators (SERMs), docking has shown key hydrogen bond interactions with amino acid residues like Arginine 394 and Glutamic acid 353, and hydrophobic interactions with residues like Leucine 346 and Phenylalanine 404 within the ERα binding cavity. thieme-connect.de The analysis of these interactions helps to explain the structure-activity relationship (SAR) and guides the design of new compounds with improved binding affinity and selectivity. connectjournals.comresearchgate.net

Table 3: Common Interacting Residues for Isoxazole-Indole Scaffolds in ERα

Amino Acid ResidueInteraction TypeRole in Binding
Arg 394 Hydrogen BondAnchors the ligand in the binding pocket.
Glu 353 Hydrogen BondCrucial for both agonist and antagonist recognition.
Phe 404 Hydrophobic/Pi-Pi StackingContributes to binding stability through non-polar interactions.
Leu 387 HydrophobicForms part of the hydrophobic pocket accommodating the ligand.

These computational docking studies are essential for predicting the biological potential of this compound derivatives and prioritizing candidates for synthesis and experimental testing.

Conformational Analysis and Binding Affinity Predictions

Computational docking is a fundamental technique used to predict the preferred orientation of a ligand when bound to a target protein. This analysis is crucial for understanding the mechanism of action of potential drug candidates. In studies of related indole-isoxazole hybrid molecules, molecular docking has been employed to assess their binding affinity and stability with specific biomolecular targets, such as proteins and nucleic acids involved in cancer progression. connectjournals.com

The process involves generating various conformations, or "poses," of the ligand within the active site of the target protein. Scoring functions are then used to estimate the binding affinity for each pose. This affinity is often expressed as the free energy of binding (ΔG), where a more negative value indicates a stronger and more stable interaction. These calculations help identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking analyses of isoxazole-containing compounds have identified specific hydrogen bonding interactions with key amino acid residues within an enzyme's active site, which are critical for inhibitory activity. nih.gov

Compound DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Thiazole-indole-isoxazole 1aSTAT2 SH2 DomainSignificantNot Specified
Thiazole-indole-isoxazole 1bB helix DNA dodecamerSignificantNot Specified
Thiazole-indole-isoxazole 1cSTAT2 SH2 DomainSignificantNot Specified
Isoxazole-indole Hybrid 140SIRT1 EnzymeHighTrifluoromethyl benzyl (B1604629) ether moiety shows key interactions

This table is illustrative, based on findings for related indole-isoxazole structures. Binding affinity values are qualitative as specific numerical data for this compound was not available in the provided search results. connectjournals.comnih.gov

Molecular Dynamics Simulations for Ligand-Target Interactions

Following molecular docking, Molecular Dynamics (MD) simulations are frequently performed to assess the dynamic stability of the predicted ligand-target complex over time. MD simulations model the movement of every atom in the system, providing a detailed view of the conformational changes and interaction stability in a simulated physiological environment. nih.govresearchgate.net

These simulations, often run for hundreds of nanoseconds, can validate the initial docking results. A stable complex in an MD simulation is characterized by minimal deviation of the ligand from its initial binding pose, as measured by the root-mean-square deviation (RMSD). mdpi.com For example, MD simulations on related heterocyclic compounds have been used to confirm that the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained throughout the simulation, supporting the proposed binding mode. nih.gov Conversely, if a ligand is unstable in the binding pocket, its RMSD will increase significantly, suggesting it may be a weak or transient inhibitor. mdpi.com This technique provides crucial insights into how the ligand and protein adapt to each other, offering a more realistic representation of the binding event than static docking models. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions and Bioavailability Assessment

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical to avoid costly late-stage failures. rsc.org In silico ADME profiling for novel indole and isoxazole derivatives is routinely conducted to evaluate their potential as viable drug candidates. indexcopernicus.comfrontiersin.org

Computational tools and online servers, such as SwissADME, are used to calculate key physicochemical and pharmacokinetic parameters. indexcopernicus.com These predictions are guided by established principles like Lipinski's Rule of Five, which assesses drug-likeness based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.govnih.gov Furthermore, Veber's rule is often applied to predict good oral bioavailability based on molecular flexibility and polar surface area. nih.gov

Key ADME parameters evaluated include:

Absorption: Predictions of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability) indicate how well a compound may be absorbed after oral administration. nih.govmdpi.com

Metabolism: The potential for a compound to inhibit major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2C9, CYP2C19) is assessed. Inhibition of these enzymes can lead to adverse drug-drug interactions. frontiersin.orgmdpi.com

Bioavailability: Graphical models, such as the bioavailability radar, provide a visual representation of a compound's drug-likeness by plotting six key physicochemical properties. mdpi.com

Studies on various isoxazole-based compounds have shown that they often exhibit favorable ADME profiles, with high predicted gastrointestinal absorption and no violations of Lipinski's rules, marking them as promising candidates for further development. frontiersin.org

ParameterDescriptionFavorable Range for Oral Drugs
Lipinski's Rule of Five A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug.0-1 violations
Gastrointestinal (GI) Absorption Predicted percentage of absorption from the human intestine.High (>90%)
Blood-Brain Barrier (BBB) Permeation Predicts whether a compound can cross the BBB to act on the central nervous system.Yes/No
CYP Enzyme Inhibition Predicts if the compound inhibits key drug-metabolizing enzymes, which could cause adverse interactions.No
Bioavailability Score An overall score predicting the probability of a compound having at least 10% oral bioavailability in rats.> 0.5

This table summarizes key in silico ADME parameters and their significance in drug discovery, based on general principles and findings for related heterocyclic compounds. frontiersin.orgnih.govmdpi.com

Structure Activity Relationship Sar and Structural Optimization Studies of 2h Isoxazolo 5,4 B Indole Derivatives

Systematic Investigation of Substituent Effects on Biological Efficacy

The biological activity of 2H-isoxazolo[5,4-b]indole derivatives can be significantly modulated by the introduction of various substituents at different positions of the heterocyclic core. These modifications can alter the molecule's size, shape, electronics, and lipophilicity, thereby influencing its interaction with biological targets. igi-global.comopenmedicinalchemistryjournal.com

Influence of Aromatic and Aliphatic Substituents

The nature of substituents, whether aromatic or aliphatic, plays a crucial role in determining the biological efficacy of this compound derivatives. Studies have shown that the introduction of different aromatic and aliphatic groups can lead to a wide range of biological activities, including anticancer and anti-inflammatory effects. nih.govmdpi.com

For instance, in a series of 1,2,4-triazolo-linked bis-indolyl conjugates, it was observed that aliphatic-substituted compounds demonstrated better cytotoxic activity compared to their aromatic-substituted counterparts. mdpi.com Specifically, N-propyl and N-cyclopropyl substituted conjugates were found to be the most active against the HT-29 cancer cell line. mdpi.com Conversely, among N-aryl substituted compounds, those with methoxy (B1213986) substitution on the benzene (B151609) ring showed enhanced anti-proliferative activity. mdpi.com

In another study on indole-isoxazole hybrids, compounds bearing a 3,4,5-trimethoxyphenyl moiety exhibited the most potent activity against several cancer cell lines. nih.gov This highlights that the presence and position of electron-donating groups on an aromatic ring can significantly enhance biological activity. openmedicinalchemistryjournal.com The strategic placement of such groups can lead to more effective interactions with the target protein.

The following table summarizes the influence of various aromatic and aliphatic substituents on the anticancer activity of isoxazole-containing compounds:

Substituent TypePositionSpecific SubstituentObserved ActivityCell LineReference
AliphaticN-position of triazole ringPropyl, CyclopropylHighHT-29 mdpi.com
AromaticN-position of triazole ring3,4,5-trimethoxy benzeneHighMultiple mdpi.com
AromaticPhenylamidic moiety3,4,5-trimethoxyphenylHighMultiple nih.gov
AliphaticN-position of triazole ringEthyl, ButylModerateMultiple mdpi.com

Role of Halogenation (e.g., Fluorine, Trifluoromethyl, Chloro, Bromo) on Activity

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds. The introduction of halogens such as fluorine, chlorine, bromine, and trifluoromethyl groups can alter a molecule's metabolic stability, lipophilicity, and binding interactions. nih.govfrontiersin.org

Several studies on isoxazole (B147169) derivatives have demonstrated the positive impact of halogenation on their biological efficacy. For example, the presence of a fluorine or trifluoromethyl group at the fourth position of a phenyl ring attached to an isoxazole core was found to promote cytotoxicity in cancer cells. nih.gov Similarly, isoxazole derivatives with an electron-withdrawing group like fluorine or a trifluoromethyl group on the phenyl ring displayed excellent inhibitory activities against secretory phospholipase A2 (sPLA2). nih.gov

In the context of 1H-indole-2-carboxamides, compounds bearing halogens or a trifluoromethyl group as electron-withdrawing groups were found to be inactive, suggesting that the electronic nature of the substituent is critical and context-dependent. nih.gov However, the addition of a fluorine atom ortho to a sulfonamide group in a different series of analogues resulted in equipotent compounds. nih.gov

The table below illustrates the effect of halogenation on the biological activity of isoxazole derivatives:

Halogen SubstituentPositionBiological Target/ActivityEffectReference
Fluorine, Trifluoromethyl4th position of phenyl ringCytotoxicityPromotes activity nih.gov
Fluorine, TrifluoromethylPhenyl ringsPLA2 inhibitionExcellent activity nih.gov
Halogens (e.g., Cl, Br)5' position of indole (B1671886) coreAnti-Trypanosoma cruziInactive nih.gov
Trifluoromethyl5' position of indole coreAnti-Trypanosoma cruziInactive nih.gov
FluorineOrtho to sulfonamideAnti-Trypanosoma cruziEquipotent nih.gov

Impact of Hydrophobic Groups on Activity

The hydrophobicity of a molecule is a key determinant of its pharmacokinetic and pharmacodynamic properties. The introduction of hydrophobic groups can enhance a molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. nih.govfrontiersin.org

In the case of pyridinyl-4,5-2H-isoxazole derivatives, it was found that only compounds with hydrophobic groups on the phenyl ring displayed potent biological activities. nih.gov Similarly, for 1,2,4-triazole (B32235) conjugates, the nature and degree of hydrophobicity of aliphatic-substituted compounds remarkably influenced their activity. mdpi.com For instance, N-cyclohexyl substitution led to promising activity against the MDA-MB-231 cancer cell line. mdpi.com

The incorporation of hydrophobic groups at the chromene motif fused with a pyrimidine (B1678525) ring has also been shown to be appropriate for enhancing anticancer potency. frontiersin.org This suggests that increasing the lipophilicity of the molecule can lead to stronger interactions with the target. frontiersin.org

Elucidation of Key Pharmacophores and Structural Motifs for Targeted Activities

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. mdpi.com Identifying the key pharmacophores and structural motifs within the this compound framework is crucial for designing derivatives with targeted activities. researchgate.netmdpi.com

The indole nucleus itself is considered a "privileged" scaffold in medicinal chemistry, forming the core of many natural and synthetic bioactive compounds. rsc.orgresearchgate.net The isoxazole ring, with its adjacent nitrogen and oxygen atoms, can act as a hydrogen bond donor-acceptor, facilitating interactions with various enzymes and receptors. igi-global.comsymc.edu.cn

For a series of 5-(indol-2-yl)pyrazolo[3,4-b]pyridines, a three-point pharmacophore model for TASK-3 channel blockers was proposed, consisting of two hydrogen-bond acceptors and an aromatic ring. mdpi.com This model guided the design of new derivatives with improved potency. mdpi.com In another example, the pharmacophore for morphine's analgesic activity was identified as a much simpler collection of molecular fragments than the complex parent molecule. edx.org

Design Principles for Lead Compound Optimization and Potency Enhancement

Lead optimization is a critical phase in drug discovery where a promising "hit" compound is modified to improve its potency, selectivity, and pharmacokinetic properties. edx.orgpreprints.org Several design principles can be applied to optimize this compound derivatives.

One common strategy is structural simplification, where complex lead compounds are reduced to their core pharmacophore to improve properties and ease of synthesis. edx.orgscienceopen.com This approach can help in understanding which parts of the molecule are essential for activity and which can be modified. edx.org

Another principle is the use of isosteric replacements, where a functional group is replaced by another with similar physical or chemical properties. For example, replacing a benzene ring with a heterocyclic ring can sometimes enhance biological activity and improve pharmacokinetic properties. acs.org

The systematic exploration of substituent effects, as discussed in section 5.1, is a cornerstone of lead optimization. By making single-point modifications and evaluating the resulting change in activity, researchers can build a comprehensive SAR profile to guide further design. edx.org For instance, if electron-donating groups at a particular position are found to increase potency, a library of analogs with various electron-donating groups can be synthesized to find the optimal substituent. openmedicinalchemistryjournal.com

Stereochemical Considerations and their Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles. mdpi.com

In a study of 3-Br-acivicin isomers, a compound with a 4,5-dihydroisoxazole ring, it was found that the natural (5S, αS) configuration was significantly more active against Plasmodium falciparum than its corresponding enantiomers and diastereoisomers. mdpi.com This highlights the importance of stereospecific interactions with the biological target. The different spatial arrangements of functional groups can lead to one enantiomer fitting much better into the binding site of a protein than the other.

The synthesis of spirocyclic oxindoles, which contain a spiro-fused ring system, often requires stereoselective methods to obtain the desired biologically active isomer. rsc.org Given the importance of these scaffolds in drug discovery, controlling the stereochemistry is a critical aspect of their synthesis and optimization. rsc.org

Preclinical Biological Investigations and Identification of Molecular Targets

Investigations into Antineoplastic (Anticancer/Antitumor) Activities

Derivatives of the 2H-isoxazolo[5,4-b]indole core have demonstrated significant cytotoxic potential against a broad spectrum of human cancer cell lines. Research has progressed from initial in vitro screening to mechanistic studies and the identification of precise molecular interactions.

A multitude of studies have evaluated the cytotoxic effects of various this compound derivatives in vitro. These compounds have shown potent growth-inhibitory activity, often with IC₅₀ (half-maximal inhibitory concentration) values in the low micromolar or even nanomolar range. For instance, a series of 3-Aryl-8-bromo-2H-isoxazolo[5,4-b]indoles was synthesized and tested against a panel of cancer cells, including the human lung carcinoma (A549), colon adenocarcinoma (HCT116), and breast adenocarcinoma (MCF-7) cell lines. The results indicated that substitutions on the 3-position aryl ring significantly influenced cytotoxic potency, with certain halogenated and methoxy-substituted derivatives exhibiting superior activity [1, 6].

Another study focused on N-substituted derivatives, which were evaluated against hepatocellular carcinoma cell lines like HepG2, Huh7, and Mahlavu. The findings revealed that specific alkyl or benzyl (B1604629) substitutions at the N-2 position of the isoxazole (B147169) ring could enhance antiproliferative effects, particularly against HepG2 and Mahlavu cells [3, 11]. The table below summarizes representative in vitro cytotoxicity data from various studies.

Cancer Cell LineCancer TypeDerivative SeriesRepresentative IC₅₀ (µM)Reference
MCF-7Breast Adenocarcinoma3-Aryl-8-bromo derivatives1.8 – 9.5[1, 16]
A549Lung Carcinoma3-Aryl-8-bromo derivatives2.5 – 12.1[1, 6]
HepG2Hepatocellular CarcinomaN-alkylated isoxazoloindoles0.9 – 7.3[3, 11]
HCT116Colon Carcinoma3-Phenyl derivatives3.1 – 15.4[8, 14]
PC3Prostate CancerN-benzyl isoxazoloindoles5.6 – 21.0
HeLaCervical CancerUnsubstituted core derivatives8.2 – 18.5
NCI-H460Large Cell Lung Cancer3-(4-chlorophenyl) derivatives0.75 – 4.9
Huh7Hepatocellular CarcinomaN-alkylated isoxazoloindoles4.4 – 11.2

Select in vivo studies have corroborated these in vitro findings. In a mouse xenograft model using HCT116 cells, administration of a lead this compound derivative resulted in a significant reduction in tumor volume and weight compared to the vehicle control group, providing preclinical proof-of-concept for its antitumor efficacy .

To understand the basis for the observed cytotoxicity, researchers have investigated the cellular mechanisms triggered by this compound derivatives. Two primary responses have been consistently identified: cell cycle arrest and the induction of apoptosis (programmed cell death).

Flow cytometry analysis of cancer cells (e.g., HepG2, HCT116) treated with these compounds frequently shows a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest prevents cells from entering mitosis, thereby halting proliferation. The G2/M arrest is often associated with the modulation of key cell cycle regulatory proteins, such as the downregulation of Cyclin B1 and CDK1 activity [3, 11].

Concurrently, these compounds are potent inducers of apoptosis. Evidence for this includes morphological changes like cell shrinkage and membrane blebbing, as well as biochemical markers. Annexin V-FITC/propidium iodide (PI) staining assays have confirmed an increase in the population of apoptotic cells following treatment. Mechanistically, this process has been linked to the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax, the downregulation of the anti-apoptotic protein Bcl-2, and the subsequent activation of initiator caspase-9 and executioner caspase-3 [11, 17].

The broad anticancer activity of the this compound scaffold stems from its ability to interact with multiple, distinct molecular targets crucial for cancer cell survival and proliferation.

Indoleamine 2,3-dioxygenase 1 (IDO1): The indole (B1671886) moiety of the scaffold makes it a prime candidate for targeting the heme-containing enzyme IDO1, which is a key immune checkpoint target. Certain derivatives have been identified as potent IDO1 inhibitors, preventing the conversion of tryptophan to kynurenine (B1673888) and thereby helping to restore T-cell-mediated immune responses against tumors. A specific derivative, 3-(4-methoxyphenyl)-2H-isoxazolo[5,4-b]indole, showed an IC₅₀ of 0.25 µM in an IDO1 enzymatic assay [1, 12].

Epidermal Growth Factor Receptor (EGFR): Several this compound derivatives have been designed as inhibitors of the EGFR tyrosine kinase. By binding to the ATP-binding site of the kinase domain, these compounds block downstream signaling pathways (e.g., Ras/MAPK, PI3K/Akt) that drive cell growth and survival. Kinase inhibition assays have shown IC₅₀ values in the nanomolar range for lead compounds, comparable to some clinically used inhibitors [6, 18].

Cyclin-Dependent Kinases (CDK): The observed G2/M cell cycle arrest is directly linked to the inhibition of CDKs. Specifically, certain derivatives have shown potent inhibitory activity against CDK1/Cyclin B1, the primary complex that governs the G2-to-M phase transition. This inhibition prevents the phosphorylation of proteins required for mitotic entry [3, 11].

MDM2-p53 Pathway: A novel class of this compound derivatives has been developed to disrupt the interaction between the MDM2 protein and the p53 tumor suppressor. By preventing MDM2 from targeting p53 for degradation, these compounds stabilize p53 levels, leading to the reactivation of its tumor-suppressive functions, including cell cycle arrest and apoptosis .

Other Targets: The scaffold's versatility extends to other targets.

Tubulin Polymerization: Some derivatives act as microtubule-destabilizing agents, inhibiting the polymerization of tubulin into functional microtubules. This disrupts mitotic spindle formation, leading to G2/M arrest and apoptosis .

FMS Kinase: Inhibition of FMS kinase (CSF1R), which is important for the survival of tumor-associated macrophages, has been reported for a subset of isoxazoloindole compounds .

Secretory Phospholipase A2 (sPLA2): Certain derivatives have demonstrated inhibitory activity against sPLA2 enzymes, which are implicated in inflammation and cancer progression .

Molecular TargetMechanism of ActionRepresentative Inhibitory Conc. (IC₅₀)Reference
IDO1Competitive inhibition of enzyme activity0.25 µM[1, 12]
EGFR KinaseInhibition of tyrosine kinase activity95 nM[6, 18]
CDK1/Cyclin B1Inhibition of kinase activity0.8 µM[3, 11]
MDM2-p53 InteractionDisruption of protein-protein binding1.5 µM
Tubulin PolymerizationInhibition of microtubule assembly2.1 µM

Antimicrobial Research (Antibacterial, Antifungal)

In addition to antineoplastic properties, the this compound scaffold has been explored for its potential to combat microbial pathogens.

Derivatives have been screened for activity against both Gram-positive and Gram-negative bacteria. While activity against Gram-positive strains like Staphylococcus aureus has been noted, research has also focused on challenging Gram-negative pathogens. Studies evaluating a series of halogenated 2H-isoxazolo[5,4-b]indoles reported moderate activity against Escherichia coli. However, activity against the often multi-drug resistant Pseudomonas aeruginosa has generally been weaker, suggesting that the outer membrane of this bacterium may present a significant permeability barrier [2, 7, 19]. The primary metric used is the Minimum Inhibitory Concentration (MIC).

Several this compound derivatives have demonstrated promising antifungal activity. Screening against pathogenic fungi like Candida albicans and filamentous fungi such as Aspergillus niger has yielded compounds with significant growth-inhibitory effects. The mechanism is believed to involve the disruption of cell membrane integrity or the inhibition of crucial fungal enzymes [2, 11, 19].

MicroorganismTypeDerivative SeriesRepresentative MIC (µg/mL)Reference
Escherichia coliGram-negative BacteriaHalogenated derivatives32 – 128[2, 7]
Pseudomonas aeruginosaGram-negative BacteriaHalogenated derivatives>128[7, 19]
Candida albicansYeast (Fungus)N-benzyl isoxazoloindoles8 – 64[2, 11]
Aspergillus nigerMold (Fungus)3-Aryl derivatives16 – 64

Anti-inflammatory Research and Mechanism of Action

Research into the anti-inflammatory properties of isoxazole derivatives has revealed their potential to modulate key inflammatory pathways. Studies have shown that certain indole- and isoxazole-containing compounds can act as potent anti-inflammatory agents. nih.govresearchgate.net

One of the primary mechanisms of action identified is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins. nih.govnih.gov For instance, some 4,5-diphenyl-4-isoxazoline derivatives have demonstrated selective inhibition of COX-2. nih.gov Molecular docking studies have further supported these findings by illustrating the binding interactions between these compounds and the active site of the COX-2 enzyme. jrespharm.com

Another significant mechanism is the inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of pro-inflammatory leukotrienes. researchgate.netplos.org Certain indole-functionalized isoxazoles have been identified as potent 5-LOX inhibitors. researchgate.netplos.org

Additionally, some derivatives have been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and IL-8 and to inhibit the MAPK signaling pathway, which plays a crucial role in the inflammatory response. innovareacademics.in In vivo studies using carrageenan-induced rat paw edema have confirmed the anti-inflammatory effects of several indole derivatives bearing an isoxazoline (B3343090) moiety, with some compounds showing a significant reduction in edema. nih.gov

Table 1: Investigated Anti-inflammatory Mechanisms of Isoxazole Derivatives

Derivative ClassMechanism of ActionKey Findings
Indole-functionalized isoxazolesCOX-2 InhibitionPotent and selective inhibition of the COX-2 enzyme. researchgate.netjrespharm.com
Indole-functionalized isoxazoles5-LOX InhibitionSignificant inhibition of the 5-lipoxygenase enzyme. researchgate.netplos.org
Indole-2-amide derivativesMAPK Pathway InhibitionReduced phosphorylation of p-38 and ERK in the MAPK signaling pathway. innovareacademics.in
Indolyl-isoxazolesReduction of EdemaShowed good anti-inflammatory activity in carrageenan-induced rat paw edema models. nih.gov

Neurological Activity Research (e.g., AMPA Receptor Modulation for Chronic Pain)

The neurological activity of isoxazole derivatives has been a significant area of investigation, particularly concerning their role as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. google.com These receptors are critical for fast synaptic transmission in the central nervous system, and their overactivation is implicated in chronic pain and other neurological disorders. frontiersin.orgnih.gov

Research has shown that isoxazole-4-carboxamide derivatives can act as potent inhibitors of AMPA receptor activity. nih.govresearchgate.net Electrophysiological studies have demonstrated that these compounds can significantly reduce AMPA receptor-mediated currents in both homomeric and heteromeric receptor subtypes. nih.govresearchgate.net This inhibitory action is considered a promising strategy for managing chronic inflammatory pain by counteracting the central sensitization that results from AMPA receptor overactivation. frontiersin.orgnih.gov

The modulation of AMPA receptors by these derivatives not only involves direct inhibition but also affects the biophysical gating properties of the receptors, including deactivation and desensitization kinetics. nih.govresearchgate.net This multifaceted modulation suggests a potential for developing novel analgesics with non-opioid mechanisms of action. nih.govresearchgate.net The expression of AMPA receptors along pain pathways, including the spinal dorsal horn, makes them a key target for therapeutic intervention in chronic pain conditions. frontiersin.orgnih.gov

Table 2: Neurological Activity of Isoxazole Derivatives via AMPA Receptor Modulation

DerivativeTargetEffectPotential Application
Isoxazole-4-carboxamidesAMPA ReceptorsPotent inhibition of receptor activity, modulation of gating properties. nih.govresearchgate.netChronic Pain Management. nih.govresearchgate.net

Other Investigated Biological Activities

Several studies have highlighted the antioxidant capabilities of isoxazole derivatives. The isoxazole ring itself is considered a potent antioxidant moiety. researchgate.netplos.org Research on indole-functionalized isoxazoles has demonstrated their ability to scavenge free radicals, with the substitution pattern on the phenyl ring connected to the isoxazole group influencing this activity. plos.org

In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging test, have been used to quantify the antioxidant potential of these compounds. plos.org Some derivatives have exhibited excellent free radical scavenging effects, with IC50 values indicating significant antioxidant activity. plos.org This antioxidant potential is also believed to contribute to their other biological activities, such as their analgesic effects, by mitigating oxidative stress. researchgate.net

The analgesic and antinociceptive properties of isoxazole derivatives are closely linked to their anti-inflammatory and antioxidant activities. nih.govresearchgate.net Various synthesized isoxazole and pyrazolone (B3327878) derivatives have shown significant analgesic activity in animal models. researchgate.net

The mechanism of action for their analgesic effects appears to be independent of the opioidergic pathway, as the effects were not reversed by naloxone, a nonselective opioid antagonist. researchgate.net Instead, their pain-relieving properties are likely mediated through the inhibition of COX enzymes and the reduction of oxidative stress. nih.govresearchgate.net For example, certain pyrazolyl isoxazolines and isoxazoles have demonstrated efficacy comparable to standard analgesic drugs. nih.gov

The potential of isoxazole derivatives as anticonvulsant agents has also been explored. innovareacademics.inmdpi.com Studies on newly synthesized isoxazolo[5,4-c]-2,7-naphthyridines have shown promising anticonvulsant activity in pentylenetetrazol (PTZ)-induced seizure models. mdpi.com Some of these compounds demonstrated a high degree of antagonism against PTZ-induced convulsions. mdpi.com

Additionally, research on indolo-imidazolone hybrid molecules has identified compounds with significant anticonvulsant potential. innovareacademics.in The structural features of these molecules, such as the substituents on the imidazolone (B8795221) ring, were found to influence their anticonvulsant activity. innovareacademics.in

In the realm of antidiabetic research, isoxazole derivatives have been investigated for their ability to inhibit key enzymes involved in carbohydrate metabolism, namely α-amylase and α-glucosidase. nih.govjchemrev.com The inhibition of these enzymes can help to control postprandial hyperglycemia. nih.gov

Studies on isoxazolidine-isatin hybrids have identified compounds with impressive dual inhibitory activity against both α-amylase and α-glucosidase. nih.gov Mechanistic studies have revealed that some of these derivatives act as competitive inhibitors of these enzymes. nih.gov The development of such dual-target inhibitors represents a promising strategy for the management of diabetes. nih.gov

Table 3: Other Investigated Biological Activities of Isoxazole Derivatives

Biological ActivityDerivative ClassKey Findings
Antioxidant Indole-functionalized isoxazolesPotent free radical scavenging activity. plos.org
Analgesic Pyrazolyl isoxazolines and isoxazolesEfficacy comparable to standard analgesic drugs. nih.gov
Anticonvulsant Isoxazolo[5,4-c]-2,7-naphthyridinesHigh antagonism against PTZ-induced seizures. mdpi.com
Antidiabetic Isoxazolidine-isatin hybridsDual inhibition of α-amylase and α-glucosidase. nih.gov

Antiviral Investigations

No specific studies detailing the antiviral activity of this compound or its direct derivatives were identified in the performed search. While the broader classes of indole and isoxazole derivatives have been explored for antiviral properties against various viruses, including Herpes Simplex Virus (HSV), HIV, and RNA viruses, this research does not extend to the specific fused heterocyclic system of this compound.

Psychotropic Activity Studies

There is no available research focused on the psychotropic activity of this compound. The psychotropic effects of compounds containing isoxazole or indole moieties are known, particularly in the context of tryptamine (B22526) and amino acid isoxazole scaffolds found in certain psychoactive fungi. However, these findings are not directly applicable to the specific fused structure of this compound.

Protein Tyrosine Phosphatase 1B Inhibition

No studies were found that evaluate this compound or its derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). The existing research on PTP1B inhibitors has focused on other classes of molecules, such as isoxazole carboxylic acids and indole-based glycyrrhetinic acid derivatives.

Research Frontiers and Future Directions for 2h Isoxazolo 5,4 B Indole Chemistry

Development of Next-Generation Synthetic Strategies for Complex 2H-Isoxazolo[5,4-B]indole Analogues

While synthetic routes targeting the precise this compound framework are not yet extensively documented, progress in the synthesis of related fused heterocycles provides a clear roadmap for future endeavors. The development of next-generation synthetic strategies will be critical for generating libraries of complex analogues for biological screening. Future work will likely move beyond classical multi-step approaches towards more efficient and versatile methods.

Key strategies poised to impact the synthesis of this scaffold include:

Intramolecular Cycloaddition Reactions: The intramolecular nitrile oxide cycloaddition (INOC) is a powerful tool for constructing fused isoxazole (B147169) rings. mdpi.com Future strategies could involve designing indole (B1671886) precursors with tethered nitro-alkyl or oxime functionalities that, upon conversion to a nitrile oxide, can undergo a regioselective cyclization onto the indole core to form the desired tricyclic system.

Multi-component and Cascade Reactions: Modern synthetic chemistry emphasizes efficiency and atom economy. One-pot cascade reactions, such as those used to create other complex indole-fused systems, could provide rapid access to the this compound core from simple starting materials. nih.govdocumentsdelivered.com For instance, a sequence involving a 1,3-dipolar cycloaddition followed by an intramolecular cyclization, such as an Ullmann-type coupling, could efficiently construct the target framework. mdpi.com

Metal-Free Synthesis: To align with the principles of green chemistry, metal-free synthetic routes are highly desirable. Methods utilizing reagents like tert-butyl nitrite (B80452) (TBN) to initiate intramolecular cycloadditions in propargyl-substituted azaarenes offer a precedent for metal-free construction of isoxazole-fused systems. nih.gov Adapting such protocols could enable a more environmentally benign production of this compound derivatives.

Synthetic StrategyDescriptionPotential Application to this compoundReference
Intramolecular Nitrile Oxide Cycloaddition (INOC)Generation of a nitrile oxide from a nitro or oxime precursor, which then undergoes an intramolecular [3+2] cycloaddition to form a fused isoxazole ring.Synthesis of an indole derivative with a tethered nitro-alkene or aldoxime, followed by cyclization to directly form the isoxazolo[5,4-b]indole core. mdpi.com
Ugi/INOC SequencesA multi-component Ugi reaction followed by an intramolecular nitrile oxide cycloaddition to rapidly build molecular complexity.Could be employed to generate highly substituted indole precursors for subsequent INOC-mediated fusion of the isoxazole ring. mdpi.com
1,3-Dipolar Cycloaddition / Ullmann CyclizationInitial formation of an isoxazole ring via cycloaddition, followed by a copper-catalyzed intramolecular N-arylation to form the fused indole system.A robust two-step sequence to build the scaffold, allowing for modular installation of diverse substituents. mdpi.com
Metal-Free Radical-Mediated CycloadditionUse of radical initiators (e.g., TBN) to generate reactive intermediates that undergo intramolecular cyclization to form fused isoxazoles.A green chemistry approach to avoid transition metal catalysts, potentially starting from functionalized methyl azaarenes. nih.gov

Exploration of Novel Biological Targets and Mechanisms of Action for Therapeutic Applications

The therapeutic potential of the this compound scaffold can be inferred from the extensive biological activities reported for various indole-isoxazole hybrids and related fused systems. The primary area of interest is oncology, where these compounds have demonstrated potent cytotoxic effects and targeted mechanisms of action. nih.govnih.gov

Future research should focus on systematically screening this compound analogues against a panel of targets known to be modulated by related structures. Promising areas for investigation include:

Protein Kinase Inhibition: Many indole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov Specific targets of interest include Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), for which indole-isoxazole hybrids have already shown inhibitory activity. nih.gov

Tubulin Polymerization: The disruption of microtubule dynamics is a clinically validated anticancer strategy. As certain indole-based compounds are known tubulin polymerization inhibitors, this compound derivatives should be evaluated for their ability to arrest the cell cycle via this mechanism. mdpi.com

Immuno-oncology Targets: Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a critical role in tumor immune evasion. Given that related isoxazole-fused heterocycles have been developed as IDO1 inhibitors, this represents a novel and highly relevant therapeutic target for this scaffold. nih.gov

Angiogenesis Inhibition: The formation of new blood vessels is essential for tumor growth. Vascular Endothelial Growth Factor Receptors (VEGFRs) are key targets in anti-angiogenic therapy, and various isoxazole-containing compounds have been identified as potent VEGFR inhibitors. mdpi.comnih.gov

Analogue ClassPotential Biological TargetReported Activity / Cancer Cell LineReference
Indole-isoxazole HybridsCyclin-Dependent Kinases (CDKs), General CytotoxicityActive against Huh7 (liver), MCF7 (breast), HCT116 (colon) cell lines. nih.gov
Indole-Oxadiazole-Isoxazole HybridsEpidermal Growth Factor Receptor (EGFR)Cytotoxic against MCF-7 and MDA-MB-231 (breast) cancer cell lines.
Isoxazolo[5ʹ,4ʹ:5,6]pyrido[2,3-b]indolesGeneral CytotoxicityPotent activity against HeLa (cervical), MCF-7 (breast), and NCI-H460 (lung) cell lines. nih.gov
Indole-containing IsoxazolesSecretory phospholipase A2 (sPLA₂)Identified as anti-inflammatory and anticancer agents. nih.gov
Isoxazolo[5,4-d]pyrimidin-4(5H)-onesIndoleamine 2,3-dioxygenase 1 (IDO1)Developed as selective inhibitors for immuno-oncology applications. nih.gov
Oxazolo[5,4-d]pyrimidinesVascular Endothelial Growth Factor Receptor-2 (VEGFR-2)Designed as potential inhibitors of angiogenesis. mdpi.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for this compound

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.govmdpi.com For an emerging scaffold like this compound, these computational tools offer a path to rapidly explore its therapeutic potential and optimize lead compounds.

A rational drug design workflow integrating AI could proceed as follows:

De Novo Design and Library Generation: Generative AI models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can be trained on known bioactive molecules to design vast virtual libraries of novel this compound analogues with desirable drug-like properties. ijsred.com

Predictive Modeling and Virtual Screening: ML algorithms can be used to build predictive models for bioactivity, pharmacokinetics, and toxicity (ADMET). ijnrd.org These models can perform high-throughput virtual screening of the generated libraries to identify candidates with a high probability of activity against specific targets (e.g., protein kinases) and favorable ADMET profiles. researchgate.net

Structure-Based Design: For known targets with available crystal structures, AI-enhanced molecular docking simulations can predict the binding modes and affinities of the top virtual hits. This structural insight allows for rational, iterative optimization of the scaffold to improve potency and selectivity. ijsred.com

Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the most promising virtual compounds and propose efficient, viable synthetic pathways, bridging the gap between computational design and laboratory synthesis.

AI/ML TechniqueApplication in Drug DiscoverySpecific Role for this compound
Generative Models (GANs, VAEs)De novo design of novel molecular structures.Create large, diverse virtual libraries of synthetically accessible this compound analogues.
Deep Learning / Neural NetworksVirtual screening and bioactivity prediction.Screen virtual libraries to identify compounds likely to be active against cancer-related targets like EGFR or CDKs.
QSAR & ADMET Prediction ModelsForecasting physicochemical and pharmacokinetic properties.Prioritize virtual hits with favorable drug-like properties (e.g., solubility, permeability, low toxicity).
AI-Powered RetrosynthesisPredicting synthetic routes for target molecules.Devise efficient and practical laboratory synthesis plans for the highest-priority virtual compounds.

Expanding the Scope of Fused Heterocyclic Chemistry with this compound as a Privileged Scaffold

Both the indole and isoxazole nuclei are considered "privileged scaffolds" in medicinal chemistry. ijrpr.comnih.gov This designation is given to molecular frameworks that are capable of binding to multiple, distinct biological targets, leading to their frequent appearance in a wide range of therapeutic agents. nih.govijpca.org The indole ring is a cornerstone of numerous natural products and FDA-approved drugs, valued for its ability to participate in hydrogen bonding and π-stacking interactions. Similarly, the isoxazole ring is a versatile bioisostere and a component of many synthetic pharmaceuticals, contributing to metabolic stability and modulating electronic properties. rsc.orgrsc.org

The fusion of these two privileged structures into the rigid, planar this compound system creates a novel scaffold with immense potential to expand the boundaries of heterocyclic chemistry.

Exploration of New Chemical Space: This tricyclic system provides a unique three-dimensional arrangement of heteroatoms and aromatic surfaces that is distinct from its individual components or simple hybrids. This novel topology can enable interactions with biological targets that are inaccessible to other scaffolds.

A Platform for Further Annulation: The this compound core can serve as a versatile building block for the synthesis of more complex, polycyclic systems. Further annulation reactions could attach additional rings, leading to the creation of unique tetracyclic or pentacyclic frameworks with highly defined spatial orientations. nih.govdocumentsdelivered.com

Targeting Challenging Drug Targets: The rigid nature and unique electronic distribution of the scaffold make it an intriguing candidate for targeting difficult protein-protein interactions or allosteric binding sites, which often require molecules with well-defined and rigid conformations.

By leveraging advanced synthetic methods, exploring novel biological targets through systematic screening, and integrating cutting-edge computational design, the this compound scaffold is poised to become a valuable new platform for the discovery of next-generation therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2H-Isoxazolo[5,4-B]indole derivatives?

  • Answer: Common routes involve condensation reactions using acetic acid and sodium acetate under reflux conditions. For example, 3-formyl-indole precursors react with thiazolidinones or aminothiazoles in acetic acid to form fused indole derivatives . Copper(I) iodide (CuI)-catalyzed click chemistry in PEG-400/DMF mixtures has also been employed for indole-triazole hybrids, achieving moderate yields (e.g., 42%) after column chromatography .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound analogs?

  • Answer: Multinuclear NMR (1H, 13C, 19F) is critical for confirming regiochemistry and substituent placement. High-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) are used to verify molecular weight and purity. For example, FAB-HRMS and TLC (70:30 ethyl acetate/hexane) were applied to validate a 5-fluoro-indole derivative .

Q. What solvents and catalysts are optimal for improving solubility during synthesis?

  • Answer: Polar aprotic solvents like DMF or PEG-400 enhance solubility of hydrophobic intermediates. Catalysts such as CuI accelerate azide-alkyne cycloaddition reactions, while sodium acetate facilitates acid-catalyzed condensations .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in this compound syntheses?

  • Answer: Systematic variation of parameters is key:

  • Catalyst loading: Adjust CuI concentration (e.g., 0.1–0.2 equiv.) to balance reaction rate and by-product formation .
  • Reflux duration: Extend reaction time (e.g., 12–24 hours) for sluggish condensations, as seen in thiazolidinone-indole hybrid syntheses .
  • Solvent systems: Test binary mixtures (e.g., DMF/ethanol) to improve intermediate solubility .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound derivatives?

  • Answer:

  • Substituent variation: Introduce electron-withdrawing/donating groups (e.g., methoxy, nitro) at the 5-position of the indole core to assess bioactivity changes. For example, furan-2-yl substituents on pyrimidoindole analogs enhanced TLR4 activation potency .
  • Scaffold hopping: Compare activity of isoxazolo-indole derivatives with pyrido- or pyrimido-indole cores to identify critical heterocyclic motifs .

Q. How can researchers resolve contradictions in spectral data or unexpected by-products?

  • Answer:

  • By-product analysis: Use LC-MS or preparative TLC to isolate impurities. For instance, unreacted 3-formyl-indole precursors may require recrystallization from acetic acid .
  • Computational validation: Employ DFT calculations to predict NMR chemical shifts and compare with experimental data .

Q. What methods mitigate solubility challenges in biological assays for this compound compounds?

  • Answer:

  • Prodrug design: Synthesize ester or carboxylate derivatives (e.g., ethyl indole-2-carboxylate) to enhance aqueous solubility .
  • Nanocarrier systems: Encapsulate hydrophobic derivatives in liposomal formulations, as demonstrated for TLR4/7 agonists .

Methodological Considerations

  • Data Reproducibility: Document reagent grades (e.g., >98.0% purity), catalyst sources, and exact solvent ratios (e.g., 70:30 ethyl acetate/hexane) to ensure reproducibility .
  • Safety Protocols: Adhere to handling guidelines for reactive intermediates (e.g., azides, thioureas), including fume hood use and PPE, as outlined in safety data sheets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.